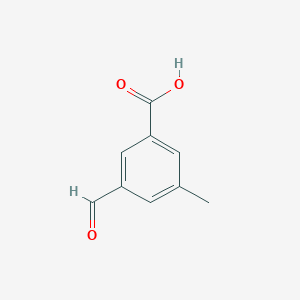
3-Formyl-5-methylbenzoic acid
描述
3-Formyl-5-methylbenzoic acid: is an aromatic carboxylic acid with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . . This compound is characterized by the presence of a formyl group (-CHO) and a methyl group (-CH3) attached to a benzene ring, along with a carboxylic acid group (-COOH). It is a white to off-white solid that is slightly soluble in solvents like dimethyl sulfoxide and methanol .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Formyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the oxidation of 3-hydroxymethyl-5-methylbenzoic acid methyl ester using pyridinium chlorochromate in dichloromethane . The reaction is carried out at room temperature, and the product is purified through silica gel column chromatography.
Industrial Production Methods:
In industrial settings, the production of this compound may involve the nitration of methyl 3-methylbenzoate followed by reduction and hydrolysis steps . This method is favored for its high selectivity and environmentally friendly process.
化学反应分析
Types of Reactions:
Oxidation: 3-Formyl-5-methylbenzoic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the formyl and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.
Major Products:
Oxidation: 3-Carboxy-5-methylbenzoic acid.
Reduction: 3-Hydroxymethyl-5-methylbenzoic acid.
Substitution: Substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry:
3-Formyl-5-methylbenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of various aromatic compounds . It serves as a building block for the synthesis of complex molecules.
Biology and Medicine:
In biological research, this compound is studied for its potential biological activities and interactions with biomolecules. It may be used in the development of pharmaceuticals and other bioactive compounds .
Industry:
In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of 3-Formyl-5-methylbenzoic acid involves its reactivity with various chemical reagents and biological molecules. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form esters and amides. The compound’s interactions with enzymes and other proteins are of particular interest in biochemical studies .
相似化合物的比较
3-Formylbenzoic acid: Similar structure but lacks the methyl group.
5-Methylisophthalic acid: Similar structure but lacks the formyl group.
3-Hydroxymethyl-5-methylbenzoic acid: Similar structure but has a hydroxymethyl group instead of a formyl group.
Uniqueness:
属性
IUPAC Name |
3-formyl-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFULMLBWHKPCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
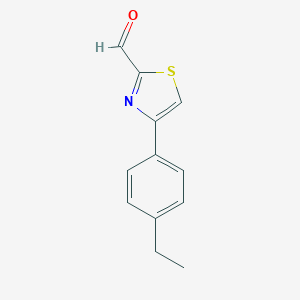
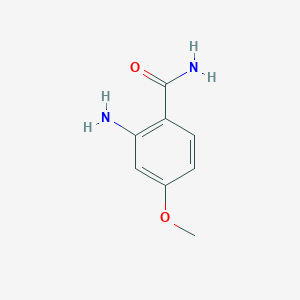
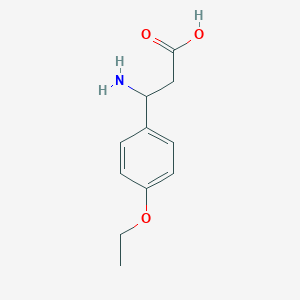
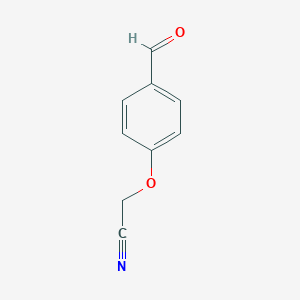
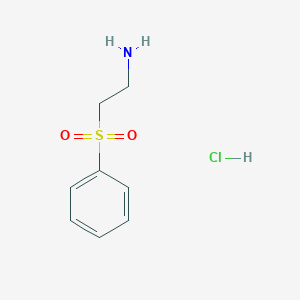

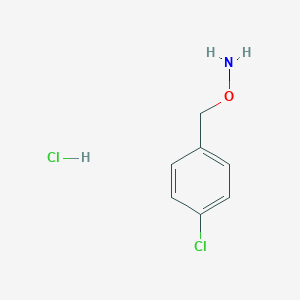

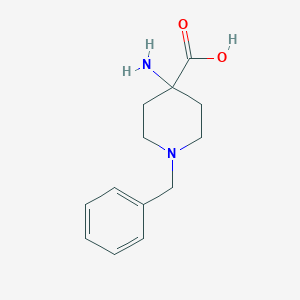
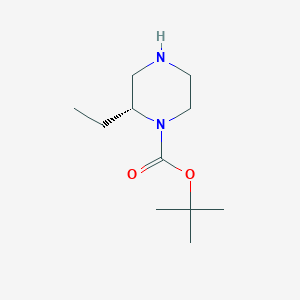
![Benzo[d]thiazole-5-carbaldehyde](/img/structure/B112578.png)
![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)
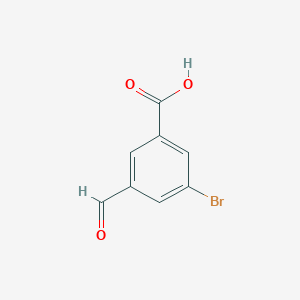
![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)
